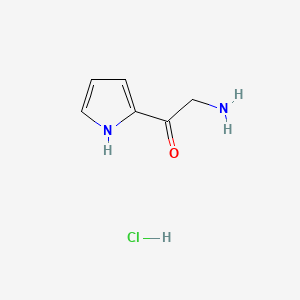
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride (hereafter referred to as “3R-3CFPAH”) is an organic compound composed of an amine, a phenyl group, and a propan-1-ol group. It is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
3R-3CFPAH has a variety of scientific research applications. It has been used in the synthesis of potential antifungal agents, as well as in the synthesis of potential antitumor agents. It has also been used in the synthesis of potential anti-inflammatory agents, as well as in the synthesis of potential antiviral agents. Additionally, 3R-3CFPAH has been used in the synthesis of potential anti-allergic agents and potential anti-angiogenic agents.
Mécanisme D'action
The exact mechanism of action of 3R-3CFPAH is not yet known. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes involved in the biosynthesis of essential fatty acids. This inhibition is believed to be reversible, and the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3R-3CFPAH are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in the body. Additionally, 3R-3CFPAH has been shown to have the potential to reduce the production of certain types of enzymes involved in the biosynthesis of essential fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3R-3CFPAH in laboratory experiments is its relative stability. The compound is stable at room temperature and can be stored for long periods of time without significant degradation. Additionally, 3R-3CFPAH is relatively non-toxic, making it safe to handle in the laboratory.
However, there are some limitations to using 3R-3CFPAH in laboratory experiments. The compound is relatively expensive, making it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 3R-3CFPAH is still unknown, making it difficult to predict its exact effects in laboratory experiments.
Orientations Futures
The potential future directions for 3R-3CFPAH are numerous. Further research is needed to elucidate the exact mechanism of action of the compound and to determine its potential therapeutic applications. Additionally, further research is needed to determine the potential toxicity of the compound, as well as to identify potential drug interactions. Additionally, further research is needed to identify potential uses of 3R-3CFPAH in other scientific research applications, such as in the synthesis of potential anti-allergic agents and potential anti-angiogenic agents. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 3R-3CFPAH.
Méthodes De Synthèse
3R-3CFPAH can be synthesized using a variety of methods, including the reaction of 4-chloro-3-fluorobenzaldehyde and 3-aminopropan-1-ol in the presence of a base catalyst. This reaction proceeds through a nucleophilic aromatic substitution mechanism, yielding the desired product after purification. Other methods have also been developed, such as the reaction of 4-chloro-3-fluorobenzaldehyde and 3-aminopropan-1-ol in the presence of a Lewis acid catalyst.
Propriétés
IUPAC Name |
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMREOKVXUFJCR-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)

![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)




